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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Leucrose, a non-cariogenic sucrose isomer with the chemical structure α-D-glucopyranosyl-

(1→5)-D-fructopyranose, is gaining significant attention as a potential sugar substitute in the

food and pharmaceutical industries.[1][2] Its synthesis is efficiently achieved through enzymatic

transglycosylation from the readily available and inexpensive substrate, sucrose. This technical

guide provides a comprehensive overview of the core methodologies for the enzymatic

synthesis of leucrose, focusing on the enzymes involved, detailed experimental protocols, and

quantitative data to support process optimization.

Core Principles of Leucrose Synthesis
The enzymatic conversion of sucrose to leucrose is primarily catalyzed by a class of enzymes

known as glucansucrases (EC 2.4.1.5), which belong to the glycoside hydrolase family 70

(GH70).[3][4] These enzymes, such as dextransucrase and alternansucrase, cleave the

glycosidic bond in sucrose, forming a covalent glucosyl-enzyme intermediate.[3] This

intermediate can then transfer the glucosyl moiety to an acceptor molecule. In the synthesis of

leucrose, fructose, which is either released from sucrose or added externally, acts as the

acceptor.

The primary reaction pathway can be summarized as follows:

Enzyme-Sucrose Binding: The glucansucrase enzyme binds to a sucrose molecule at its

active site.
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Glycosidic Bond Cleavage: The α-1,2 glycosidic bond in sucrose is cleaved, releasing

fructose. A covalent β-glucosyl-enzyme intermediate is formed.

Glucosyl Transfer: The glucosyl moiety is transferred from the enzyme to the C5 hydroxyl

group of a fructose molecule (the acceptor), forming the α-1,5 glycosidic bond characteristic

of leucrose.

A competing reaction is the polymerization of the glucosyl units to form high-molecular-weight

glucans, such as dextran. The yield of leucrose versus glucan is highly dependent on reaction

conditions, particularly the concentrations of sucrose and fructose. High fructose

concentrations favor the acceptor reaction, leading to higher leucrose yields.

Key Enzymes in Leucrose Synthesis
Several microbial glucansucrases have been identified and utilized for leucrose production.

The most prominent among these are:

Dextransucrase: Produced by various species of Leuconostoc, particularly Leuconostoc

mesenteroides. Dextransucrases primarily synthesize α-1,6 linked dextrans but are efficient

catalysts for leucrose formation in the presence of fructose.

Alternansucrase: Produced by Leuconostoc mesenteroides NRRL B-1355, this enzyme

synthesizes a glucan with alternating α-1,6 and α-1,3 linkages. Alternansucrase is also

capable of producing leucrose and has been noted for its ability to further transfer glucosyl

units to leucrose, forming novel oligosaccharides.

Sucrose Phosphorylase (EC 2.4.1.7): While not a glucansucrase, sucrose phosphorylase

can also be used in a multi-step process for synthesizing various oligosaccharides and could

potentially be adapted for leucrose synthesis, although this is less common for direct

leucrose production.

Quantitative Data on Leucrose Synthesis
The efficiency of enzymatic leucrose synthesis is influenced by several factors, including the

choice of enzyme, substrate concentrations, temperature, and pH. The following tables

summarize key quantitative data from various studies.
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Enzyme
Source

Sucrose
(M)

Fructose
(M)

Temperat
ure (°C)

pH
Leucrose
Yield (%)

Referenc
e

Streptococ

cus mutans

Dextransuc

rase

0.5 1.0 30 - ~24.5

Streptococ

cus mutans

Dextransuc

rase

0.5 - - - 13.0

Immobilize

d L.

mesenteroi

des

Dextransuc

rase

100 g/L 400 g/L - -

74 g/L

(product

concentrati

on)

α-(1-6)-

glucosyl

transferase

-

>100

mmoles

per 1,000

I.U. of

enzyme

265-310 K

(-8 to 37

°C)

4.5-8.0 >50 (purity)

Immobilize

d

Dextransuc

rase

- - >40 4.0-6.5

~74

(conversio

n of

sucrose)
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Enzyme Km (mM) kcat (s-1) Reference

Free Dextransucrase 13.1 640

Immobilized

Dextransucrase
18.1 450

Leuconostoc citreum

ABK-1

Alternansucrase

32.2 ± 3.2 290 ± 12

Experimental Protocols
This section provides a synthesized, step-by-step methodology for the enzymatic production

and purification of leucrose based on common practices reported in the literature.

Enzyme Production and Purification
Objective: To produce and purify dextransucrase from Leuconostoc mesenteroides.

Materials:

Leuconostoc mesenteroides NRRL B-512F constitutive mutant strain

Growth medium (e.g., sucrose-free medium for constitutive mutants)

Ultrafiltration system

Dextran-based affinity chromatography resin (e.g., Sephadex G-200)

Buffer solutions (e.g., sodium acetate buffer, pH 5.2-5.5)

Protocol:

Fermentation: Culture the Leuconostoc mesenteroides strain in a suitable fermenter with a

sucrose-free medium to produce dextransucrase. Using a constitutive mutant avoids the

presence of dextran in the culture broth, simplifying purification.
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Cell Removal: After fermentation, remove the bacterial cells from the culture broth by

centrifugation or microfiltration.

Enzyme Concentration: Concentrate the cell-free supernatant containing the dextransucrase

using an ultrafiltration system.

Affinity Chromatography: Purify the concentrated enzyme solution using an affinity

chromatography column packed with a dextran-based resin like Sephadex G-200. The

dextransucrase will bind to the dextran matrix.

Elution: Elute the bound enzyme from the column using a suitable buffer, collecting the

fractions containing dextransucrase activity.

Activity Assay: Determine the activity of the purified enzyme. One unit of dextransucrase

activity is typically defined as the amount of enzyme that releases 1 µmol of fructose per

minute from sucrose.

Enzyme Immobilization (Optional but Recommended for
Continuous Processes)
Objective: To immobilize the purified dextransucrase for enhanced stability and reusability.

Materials:

Purified dextransucrase

Immobilization support (e.g., Sephadex G-200, alginate beads, amino-porous silica)

Cross-linking agent (if required, e.g., glutaraldehyde)

Protocol:

Support Preparation: Prepare the chosen support material according to the manufacturer's

instructions.

Immobilization:
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Affinity Immobilization: For dextran-based supports like Sephadex G-200, simply incubate

the purified enzyme with the support material to allow for affinity binding.

Entrapment: For alginate immobilization, mix the enzyme solution with a sodium alginate

solution and extrude droplets into a calcium chloride solution to form beads, entrapping

the enzyme.

Covalent Bonding: For supports like amino-porous silica, activate the support with

glutaraldehyde and then incubate with the enzyme solution to form covalent bonds.

Washing: Wash the immobilized enzyme preparation thoroughly with buffer to remove any

unbound enzyme.

Activity and Stability Assessment: Determine the activity of the immobilized enzyme and

assess its stability under various pH and temperature conditions. Immobilized

dextransucrase has shown improved stability over a pH range of 4.0 to 6.5 and at

temperatures above 40°C.

Enzymatic Synthesis of Leucrose
Objective: To synthesize leucrose from sucrose and fructose using the prepared enzyme.

Materials:

Purified or immobilized dextransucrase

Sucrose

Fructose

Reaction buffer (e.g., sodium acetate buffer, pH 5.2-5.5)

Bioreactor (batch or continuous)

Protocol:

Substrate Preparation: Prepare a reaction mixture containing sucrose and fructose in the

desired ratio in the reaction buffer. A high fructose-to-sucrose ratio is generally preferred to
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maximize leucrose yield. For example, a substrate mixture of 0.5 M sucrose and 1.0 M

fructose has been shown to be effective.

Enzymatic Reaction:

Batch Reactor: Add the purified or immobilized enzyme to the substrate solution and

incubate at a controlled temperature (e.g., 30-40°C) with gentle agitation. Monitor the

reaction progress over time (e.g., 24-120 hours) by taking samples for analysis.

Continuous Reactor: For immobilized enzyme, pack it into a column and continuously feed

the substrate solution through the column at a controlled flow rate.

Reaction Termination: Once the desired conversion is achieved, terminate the reaction. For

soluble enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For

immobilized enzymes, simply separate the enzyme from the reaction mixture.

Product Analysis: Analyze the composition of the reaction mixture using techniques like

High-Performance Liquid Chromatography (HPLC) to determine the concentrations of

leucrose, fructose, glucose, and any remaining sucrose.

Purification of Leucrose
Objective: To purify leucrose from the final reaction mixture.

Materials:

Reaction mixture containing leucrose

Chromatography system

Cation exchange resin (e.g., polystyrene sulfonate in the calcium form)

Activated carbon (for decolorization, if necessary)

Protocol:

Removal of Byproducts: The primary byproducts are dextrans and iso-malto-

oligosaccharides. These can be at least partially separated.
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Chromatographic Separation: The most effective method for purifying leucrose is

chromatography using a cation exchange resin in the calcium form. This method allows for

the separation of leucrose from fructose and other oligosaccharides.

Fructose Recycling: The separated fructose can be recycled back into the synthesis process,

improving the overall economy of the production.

Decolorization and Concentration: If necessary, the purified leucrose solution can be treated

with activated carbon to remove any color impurities. The final solution is then concentrated

and can be crystallized or spray-dried to obtain pure leucrose powder. A purity of at least

98% can be achieved through these methods.

Visualizing the Process
To better illustrate the concepts described, the following diagrams, generated using the DOT

language, depict the enzymatic reaction pathway and a general experimental workflow.

Sucrose
(α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) Glucosyl-Enzyme Intermediate Enzyme binding & cleavage 

Glucansucrase
(e.g., Dextransucrase)

Fructose
(released)

Leucrose
(α-D-glucopyranosyl-(1→5)-D-fructopyranose)

 + Fructose (acceptor) 

Dextran
(α-1,6-glucan) Polymerization (competing reaction) 

Fructose
(acceptor)

Click to download full resolution via product page

Caption: Enzymatic pathway for leucrose synthesis from sucrose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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